molecular formula C15H12N2O B7536939 1-(Quinolin-8-ylmethyl)pyridin-2-one

1-(Quinolin-8-ylmethyl)pyridin-2-one

Cat. No. B7536939
M. Wt: 236.27 g/mol
InChI Key: BLKOKLWHKVMQOG-UHFFFAOYSA-N
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Description

1-(Quinolin-8-ylmethyl)pyridin-2-one, also known as Q8, is a compound that has gained attention in scientific research due to its potential therapeutic applications. Q8 is a small molecule that belongs to the class of heterocyclic compounds. It has a molecular weight of 247.28 g/mol and a chemical formula of C16H11N2O.

Mechanism of Action

The mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(Quinolin-8-ylmethyl)pyridin-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Quinolin-8-ylmethyl)pyridin-2-one can protect cells from oxidative stress-induced damage and can inhibit the proliferation of cancer cells. In vivo studies have shown that 1-(Quinolin-8-ylmethyl)pyridin-2-one can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(Quinolin-8-ylmethyl)pyridin-2-one is a relatively stable compound that is easy to synthesize and purify. It has a high purity and can be easily characterized using standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). However, 1-(Quinolin-8-ylmethyl)pyridin-2-one has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(Quinolin-8-ylmethyl)pyridin-2-one. One area of interest is the development of 1-(Quinolin-8-ylmethyl)pyridin-2-one-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 1-(Quinolin-8-ylmethyl)pyridin-2-one's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one and to explore its potential therapeutic applications in other fields of science.

Synthesis Methods

1-(Quinolin-8-ylmethyl)pyridin-2-one can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxaldehyde and 8-quinolinecarboxylic acid in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction yields 1-(Quinolin-8-ylmethyl)pyridin-2-one as a yellow powder with a high purity of over 99%.

Scientific Research Applications

1-(Quinolin-8-ylmethyl)pyridin-2-one has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

1-(quinolin-8-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOKLWHKVMQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-8-ylmethyl)pyridin-2-one

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